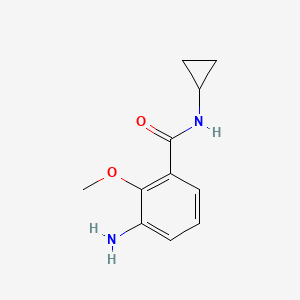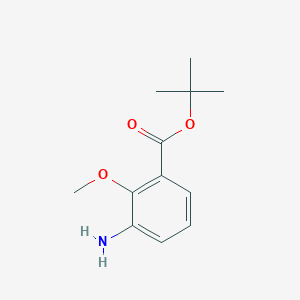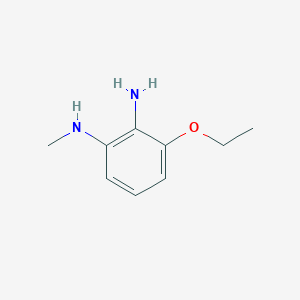![molecular formula C11H16O3 B7975605 2-[2-(2-Methoxyethoxy)phenyl]ethanol](/img/structure/B7975605.png)
2-[2-(2-Methoxyethoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)phenyl]ethanol is a chemical compound that belongs to the family of glycol ethers. It is a colorless, hygroscopic liquid that combines the properties of alcohols and ethers, making it a versatile solvent in various chemical applications . The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)phenyl]ethanol typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and advanced purification techniques. The process includes the initial synthesis, followed by distillation and crystallization to achieve the required purity levels. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)phenyl]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also participate in chemical reactions, forming intermediates that influence biological and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as in biological assays or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with a shorter ethoxy chain, used as a solvent and reagent.
2-Phenoxyethanol: Another glycol ether with a phenyl group, used as a preservative and solvent.
2-Methoxyethanol: A simpler glycol ether, commonly used in organic synthesis and as a solvent.
Uniqueness
2-[2-(2-Methoxyethoxy)phenyl]ethanol is unique due to its specific structure, which combines the properties of both glycol ethers and phenyl groups. This combination enhances its solubility and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and its versatility as a solvent further distinguish it from similar compounds.
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRQANBUSAZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[1-(Aminomethyl)cyclohexyl]acetohydrazide](/img/structure/B7975612.png)


